7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with methoxy (at position 7) and phenyl groups (at positions 2 and 5). Its molecular formula is C₂₂H₁₈N₂O, with a molecular weight of 326.40 g/mol .
Properties
IUPAC Name |
7-methoxy-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-21-14-8-13-18-20-15-19(16-9-4-2-5-10-16)24-25(20)23(27-22(18)21)17-11-6-3-7-12-17/h2-14,20,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTJNNGGFUWDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted hydrazines with ortho-aminophenols, followed by cyclization and methoxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group and phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[1,5-c][1,3]benzoxazine derivatives.
Scientific Research Applications
7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s biological and physicochemical properties are influenced by substituent patterns and heterocyclic modifications. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structural Derivatives
Key Findings from Comparative Analysis
Structural Modifications and Bioactivity
- Halogen Substitutions: Derivatives with 7- or 9-halogens (e.g., Cl, Br) exhibit potent BuChE inhibition (IC₅₀ ~1–2 µM) due to enhanced hydrophobic interactions with the enzyme’s active site .
- Dihydro vs. Carbonyl Configuration : The dihydro structure in the target compound contrasts with the 5-carbonyl group in derivatives. The carbonyl group in analogs like 6a likely stabilizes binding via dipole interactions, whereas the dihydro form may prioritize flexibility .
Physicochemical Properties
- The target compound’s methoxy and phenyl groups balance moderate lipophilicity .
- Steric Effects : Bulkier substituents (e.g., 4-isopropylphenyl in ) may hinder binding to compact enzyme active sites, whereas smaller groups (e.g., methoxy) optimize steric compatibility .
Research Implications and Gaps
- Pharmacological Data : Direct BuChE/AChE inhibition data for the target compound are absent in the evidence. Future studies should evaluate its activity relative to halogenated analogs.
- SAR Exploration : Systematic studies are needed to clarify the role of methoxy vs. halogen groups at position 7 and the impact of dihydro vs. carbonyl configurations.
Biological Activity
7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazine family and is characterized by a unique structural configuration that may contribute to its diverse pharmacological properties.
- Molecular Formula : C23H20N2O2
- Molecular Weight : 356.425 g/mol
- CAS Number : 371209-98-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer effects. Its mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity.
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound. For instance, it has been shown to possess inhibitory effects against various bacterial strains. The compound’s structural features may enhance its ability to penetrate microbial cell walls and disrupt essential cellular processes.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Bacillus subtilis | 12 |
Anticancer Activity
In vitro studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been particularly noted.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:
Table 2: Cytotoxicity Results on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | ~30 |
The IC50 value indicates the concentration at which the compound inhibits cell growth by 50%, suggesting potent anticancer activity.
The mechanism through which this compound exerts its biological effects is still being elucidated. It is hypothesized that it interacts with specific cellular pathways involved in cell proliferation and apoptosis. Further research is necessary to identify the precise molecular targets and signaling pathways affected by the compound.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research in medicinal chemistry and pharmacology. Its antimicrobial and anticancer properties highlight its potential as a lead compound for drug development. Future studies should focus on:
- Detailed mechanistic studies to clarify its action pathways.
- In vivo studies to assess efficacy and safety.
- Exploration of structural analogs to optimize biological activity.
Q & A
Q. How do solvent polarity and proticity affect the synthesis of derivatives via nucleophilic aromatic substitution?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SNAr reactions at electron-deficient positions (e.g., para to methoxy). In contrast, protic solvents (e.g., ethanol) promote hydrogen bonding, reducing reactivity. Kinetic studies using HPLC-MS can optimize solvent-substituent pairings .
Key Research Challenges
- Contradictions in Solvent Effects : and highlight conflicting solvent recommendations (ethanol vs. toluene). Resolving this requires comparative kinetic studies .
- Biological vs. Material Applications : Structural modifications optimizing bioactivity (e.g., enzyme inhibition) may compromise polymer thermal stability, necessitating dual-functionality designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
